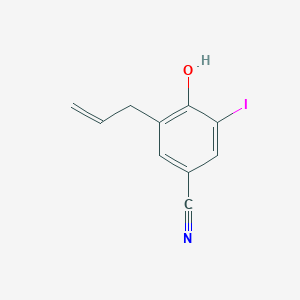
3-Allyl-4-hydroxy-5-iodobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allyl-4-hydroxy-5-iodobenzonitrile is an organic compound with the molecular formula C10H8INO and a molecular weight of 285.08 g/mol . This compound is characterized by the presence of an allyl group, a hydroxyl group, an iodine atom, and a nitrile group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-4-hydroxy-5-iodobenzonitrile typically involves the iodination of 3-allyl-4-hydroxybenzonitrile. One common method involves the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the benzene ring . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the reaction temperature is maintained at room temperature to avoid any side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
3-Allyl-4-hydroxy-5-iodobenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) are used under mild conditions.
Major Products Formed
Oxidation: Formation of 3-allyl-4-hydroxy-5-iodobenzaldehyde or 3-allyl-4-hydroxy-5-iodobenzophenone.
Reduction: Formation of 3-allyl-4-hydroxy-5-iodobenzylamine.
Substitution: Formation of 3-allyl-4-hydroxy-5-azidobenzonitrile or 3-allyl-4-hydroxy-5-cyanobenzonitrile.
Aplicaciones Científicas De Investigación
3-Allyl-4-hydroxy-5-iodobenzonitrile has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Allyl-4-hydroxy-5-iodobenzonitrile involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other functional groups. This reactivity is crucial for its biological activities, as it can modify biomolecules and affect cellular pathways . The exact molecular targets and pathways involved depend on the specific application and the functional groups introduced during the reactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-4-iodobenzonitrile: Similar structure but lacks the allyl group.
4-Hydroxy-3,5-diiodobenzonitrile: Contains two iodine atoms instead of one.
Uniqueness
The combination of the hydroxyl, iodine, and nitrile groups makes it a versatile compound for various chemical transformations and research applications .
Propiedades
Número CAS |
807372-46-9 |
|---|---|
Fórmula molecular |
C10H8INO |
Peso molecular |
285.08 g/mol |
Nombre IUPAC |
4-hydroxy-3-iodo-5-prop-2-enylbenzonitrile |
InChI |
InChI=1S/C10H8INO/c1-2-3-8-4-7(6-12)5-9(11)10(8)13/h2,4-5,13H,1,3H2 |
Clave InChI |
URELTEBDTCOJCA-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=C(C(=CC(=C1)C#N)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















